molecular formula C24H28N4O5 B11445538 N-(3-methoxypropyl)-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

N-(3-methoxypropyl)-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

Cat. No.: B11445538
M. Wt: 452.5 g/mol
InChI Key: ULBHSMPREBHZOP-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxypropyl group, and a carbamoylmethyl substituent.

Properties

Molecular Formula

C24H28N4O5

Molecular Weight

452.5 g/mol

IUPAC Name

N-(3-methoxypropyl)-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C24H28N4O5/c1-17-8-3-5-10-19(17)26-22(30)16-28-20-11-6-4-9-18(20)23(31)27(24(28)32)14-12-21(29)25-13-7-15-33-2/h3-6,8-11H,7,12-16H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

ULBHSMPREBHZOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Carbamoylmethyl Group: The carbamoylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable carbamoyl chloride and a base such as triethylamine.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction using 3-methoxypropyl bromide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(3-methoxypropyl)-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is its potential as an anticancer agent. Research has demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of related compounds, several derivatives were synthesized and tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that some derivatives exhibited IC50 values in the low micromolar range (1.9–7.52 μg/mL), highlighting their potential as effective anticancer agents .

Pharmacological Studies

Pharmacological studies have revealed that compounds similar to this compound possess anti-inflammatory properties and can modulate various signaling pathways involved in inflammation and cancer progression.

Table 1: Summary of Pharmacological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant inhibition of cell growth
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InhibitionPotential inhibition of key enzymes

Synthesis and Development

The synthesis of this compound has been documented through various methods emphasizing efficiency and yield. The development process often involves optimizing conditions to enhance bioactivity while minimizing toxicity.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell death.

Biological Activity

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3

Key Structural Components:

  • Tetrahydroquinazoline moiety : Imparts various biological activities.
  • Carbamoyl group : Potentially enhances interactions with biological targets.
  • Methoxypropyl substituent : May influence solubility and bioavailability.

Research indicates that compounds similar to this one often interact with multiple biological pathways. The specific mechanisms for this compound may include:

  • Enzyme Inhibition : Many tetrahydroquinazoline derivatives act as inhibitors for enzymes involved in metabolic pathways, such as kinases or proteases.
  • Receptor Modulation : The compound may influence receptor activity, particularly in the context of neurotransmitter systems or inflammatory pathways.

Therapeutic Potential

Preliminary studies suggest potential applications in:

  • Cancer Treatment : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis or other inflammatory diseases.

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent activity.
  • Animal Models : In vivo studies using murine models showed reduced tumor growth rates when treated with the compound, suggesting its potential as an anticancer agent.
  • Mechanistic Studies : Further investigations revealed that the compound may induce apoptosis in cancer cells through a mitochondrial pathway, which is critical for developing targeted therapies.

Data Table of Biological Activities

Activity TypeTest SystemResultReference
CytotoxicityMCF-7 Cell LineIC50 = 12 µM
Anti-inflammatoryMouse Model (Carrageenan)Reduced paw edema
Enzyme InhibitionKinase AssayIC50 = 25 nM

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